Receptor Subtype Potency Profile: Ocinaplon vs. Diazepam in Recombinant GABAA Receptors
In Xenopus laevis oocytes expressing recombinant GABAA receptors, ocinaplon potentiates GABA-induced currents across α1-, α2-, α3-, and α5-containing isoforms with EC50 values of 3.07 µM (α1β2γ2), 3.39 µM (α2β2γ2), 4.59 µM (α3β2γ2), and 3.79 µM (α5β2γ2) [1]. Critically, while the rank-order potency differs from diazepam, the functional consequence is that ocinaplon's efficacy relative to benzodiazepines varies by subunit composition—a differentiation not captured by single-subtype potency comparisons alone [1].
| Evidence Dimension | EC50 for potentiation of GABA-induced Cl⁻ currents |
|---|---|
| Target Compound Data | α1: 3.07 µM; α2: 3.39 µM; α3: 4.59 µM; α5: 3.79 µM |
| Comparator Or Baseline | Diazepam: efficacy relative to ocinaplon varies by subunit composition; ocinaplon exhibits a distinct rank-order profile of potentiation efficacy across α-subunits compared to diazepam |
| Quantified Difference | Qualitative difference in subunit-dependent efficacy profile; ocinaplon shows distinct relative efficacy pattern across α1-α5 subtypes versus diazepam |
| Conditions | Xenopus laevis oocytes expressing αxβ2γ2 recombinant GABAA receptors; two-electrode voltage clamp electrophysiology |
Why This Matters
This subunit-dependent efficacy profile underlies ocinaplon's anxioselective behavioral signature, enabling anxiolysis without the full sedative/ataxic burden characteristic of diazepam's nonselective full agonism.
- [1] Lippa A, Czobor P, Stark J, et al. Selective anxiolysis produced by ocinaplon, a GABAA receptor modulator. Proc Natl Acad Sci USA. 2005;102(20):7380-7385. doi:10.1073/pnas.0502579102 View Source
